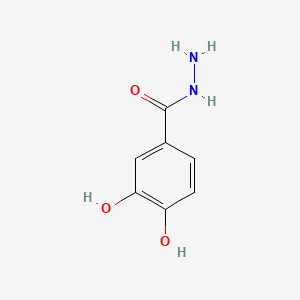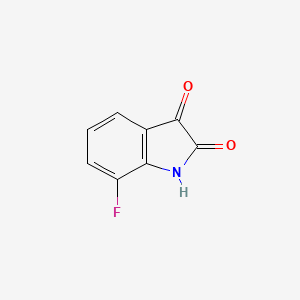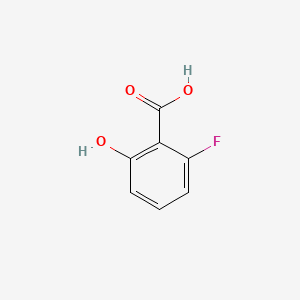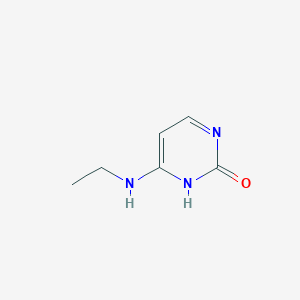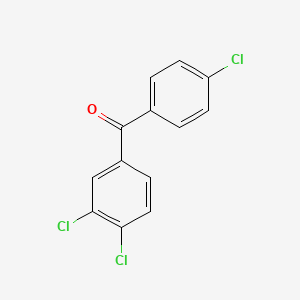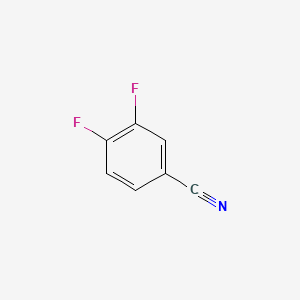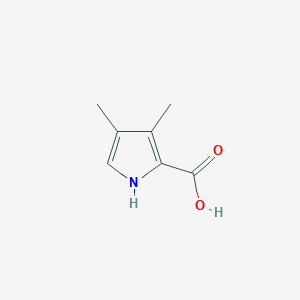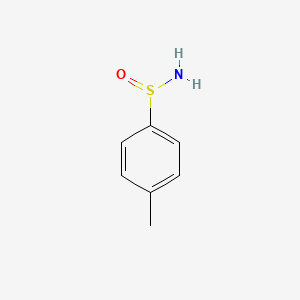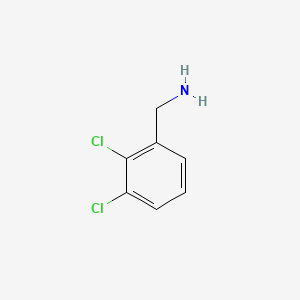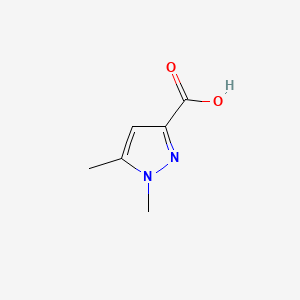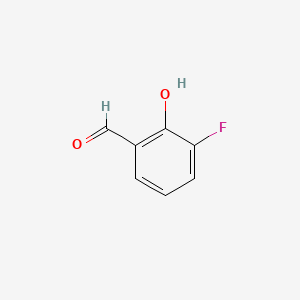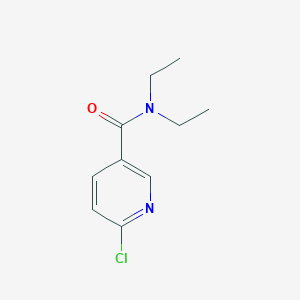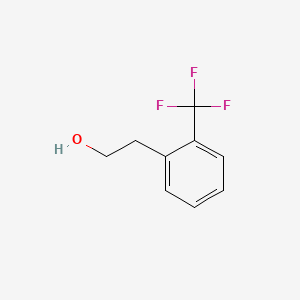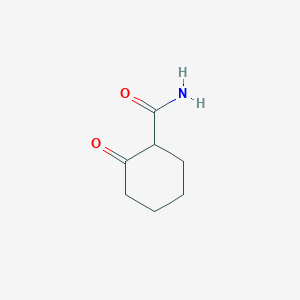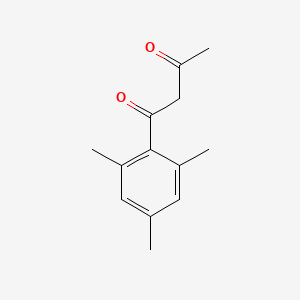
1-Mesitylbutane-1,3-dione
Übersicht
Beschreibung
“1-Mesitylbutane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as “1-(2-Mesitylene)-1,3-butanedione” and "1-(2,4,6-trimethylphenyl)butane-1,3-dione" . The compound has a molecular weight of 204.26 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-Mesitylbutane-1,3-dione” were not found in the search results, a general procedure for the synthesis of similar compounds, isoindoline-1,3-dione derivatives, involves the condensation of phthalic anhydride with primary amino-containing compounds .
Molecular Structure Analysis
The IUPAC name for “1-Mesitylbutane-1,3-dione” is "(2Z)-3-hydroxy-1-mesityl-2-buten-1-one" . The InChI code is “1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3” and the InChI key is "MBZZDUHWYNESIY-UHFFFAOYSA-N" . The Canonical SMILES representation is "CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C" .
Physical And Chemical Properties Analysis
The compound “1-Mesitylbutane-1,3-dione” has several computed properties. It has a molecular weight of 204.26 g/mol, an XLogP3-AA value of 2.6, and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound has a complexity of 245 and is covalently bonded .
Wissenschaftliche Forschungsanwendungen
1. Application in the Synthesis of Fused Multifunctionalized Isoindole-1,3-diones
- Summary of Application: 1-Mesitylbutane-1,3-dione is used in the synthesis of fused multifunctionalized isoindole-1,3-diones. These compounds are important in the field of organic chemistry due to their widespread presence in different natural products .
- Methods of Application: The synthesis involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results or Outcomes: The result of this process is the creation of fused multifunctionalized isoindole-1,3-diones. These compounds have complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
2. Application in the Synthesis of Blue-Emitting Ir(III) Complexes
- Summary of Application: 1-Mesitylbutane-1,3-dione is used in the synthesis of heteroleptic blue-emitting Ir(III) complexes. These complexes are important in the field of material science due to their potential use in organic light-emitting diodes (OLEDs) .
- Methods of Application: The synthesis involves using systematically tailored ancillary ligands 1-mesitylbutane-1,3-dione (mMes) and 1,3-dimesitylpropane-1,3-dione (dMes), respectively .
- Results or Outcomes: The result of this process is the creation of two new heteroleptic blue-emitting Ir(III) complexes tBuCN-FIrmMes and tBuCN-FIrdMes . These complexes have potential applications in the development of highly efficient phosphorescent OLEDs .
Safety And Hazards
When handling “1-Mesitylbutane-1,3-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
1-(2,4,6-trimethylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZZDUHWYNESIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327164 | |
| Record name | 1-mesitylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Mesitylbutane-1,3-dione | |
CAS RN |
6450-57-3 | |
| Record name | 1-mesitylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



